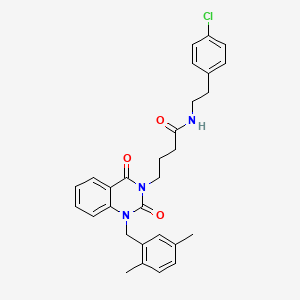

N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Description

N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic quinazoline derivative characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core. The compound features a 2,5-dimethylbenzyl group at the N1 position of the quinazoline ring and a butanamide chain linked to a 4-chlorophenethyl moiety. The structural complexity of this compound, including its halogenated and alkylated substituents, suggests tailored physicochemical properties, such as enhanced lipophilicity for improved blood-brain barrier penetration, which is critical for central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-4-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30ClN3O3/c1-20-9-10-21(2)23(18-20)19-33-26-7-4-3-6-25(26)28(35)32(29(33)36)17-5-8-27(34)31-16-15-22-11-13-24(30)14-12-22/h3-4,6-7,9-14,18H,5,8,15-17,19H2,1-2H3,(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZZBGWKYIDUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

- Chlorophenethyl group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.

- Dihydroquinazoline moiety : Known for various biological activities, including anticancer effects.

- Butanamide linker : Provides structural stability and may influence pharmacokinetics.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on benzothiazole derivatives have shown that modifications at specific positions can enhance their antitumor properties. The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Case Studies

- MTT Assay : A study evaluating the cytotoxicity of related compounds against various cancer cell lines (e.g., C6 glioma, A549 lung adenocarcinoma) demonstrated that certain structural modifications significantly increased cytotoxic effects compared to controls .

- Flow Cytometry : Analysis of apoptotic pathways in treated cancer cells revealed that compounds similar to this compound induced apoptosis primarily through intrinsic pathways .

The proposed mechanisms by which this compound exerts its biological effects include:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, leading to cross-linking and subsequent inhibition of replication.

- Enzyme Inhibition : Inhibitory effects on key enzymes involved in tumor growth have been observed, particularly those related to nucleotide synthesis .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have provided insights into how structural variations affect biological activity. For instance, the presence of electron-withdrawing groups such as chlorine enhances the compound's potency against specific targets .

| Compound Structure | Biological Activity | Mechanism |

|---|---|---|

| Benzothiazole Derivatives | Anticancer | DNA synthesis inhibition |

| Dihydroquinazolines | Antitumor | Apoptosis induction |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The target compound shares a quinazoline-2,4-dione core with several analogues (Table 1). Key structural variations include:

Table 1: Structural Comparison of Quinazoline-Based Compounds

- The 2,4-dichlorophenylmethyl group in introduces steric bulk and lipophilicity, which could improve receptor binding but reduce solubility.

Halogen/Methoxy Effects :

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Pharmacokinetic Profile Based on Substituent Effects

- Anticonvulsant Activity : ’s compound demonstrated anticonvulsant efficacy , suggesting the target compound’s structural similarities (quinazoline core, lipophilic substituents) may confer analogous activity.

- Solubility : The methoxy group in enhances aqueous solubility, whereas the target compound’s chloro and methyl groups prioritize lipophilicity for CNS penetration.

- Metabolic Stability : Electron-donating groups (e.g., methyl in the target compound) generally improve stability compared to nitro-substituted analogues .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, and how can yield optimization be achieved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and amide coupling. For example, analogous quinazolinone derivatives are synthesized via refluxing intermediates in ethanol with catalytic acetic acid, followed by solvent evaporation and purification . Yield optimization requires:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of precursors.

- Solvent choice : Absolute ethanol or DMF for solubility and reactivity.

- Temperature control : Reflux conditions (70–80°C) to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions and backbone structure. For example, aromatic protons in the quinazolinone ring appear as doublets at δ 7.2–8.1 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] ~550–600 Da).

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC determination via fluorescence-based assays) .

- Antimicrobial screening : Agar dilution methods against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target selection : Prioritize enzymes/receptors with structural homology to known quinazolinone-binding proteins (e.g., EGFR kinase) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses.

- Validation : Compare docking scores (ΔG) with experimental IC data to refine models .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Systematic substituent variation : Modify the 2,5-dimethylbenzyl or chlorophenethyl groups to assess steric/electronic effects .

- Meta-analysis : Cross-reference bioactivity data from analogs (e.g., fluorobenzyl vs. chlorophenethyl derivatives) to identify key pharmacophores .

- Crystallography : Solve X-ray structures of ligand-target complexes to validate binding modes .

Q. How can metabolic stability and toxicity be assessed in preclinical studies?

- Methodological Answer :

- In vitro metabolism : Use liver microsomes (human/rat) to measure half-life (t) and identify major metabolites via LC-MS .

- In vivo models : Administer the compound to rodents (oral/IP routes) for pharmacokinetic profiling (C, AUC) .

- Toxicogenomics : RNA-seq to assess gene expression changes in hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.